![molecular formula C21H26N2O4S B4014833 4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4014833.png)
4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as those involving chiral sulfinamides like tert-butanesulfinamide, is well-documented. These methodologies offer access to structurally diverse piperidines, pyrrolidines, and azetidines, representing structural motifs common in natural products and therapeutically relevant compounds (Philip et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide often includes complex arrangements that enable specific biological interactions. For instance, benzene-1,3,5-tricarboxamides (BTAs) and their supramolecular self-assembly behavior are crucial for applications ranging from nanotechnology to biomedical applications, demonstrating the importance of understanding these structures in detail (Cantekin et al., 2012).
Chemical Reactions and Properties
Nitrogen and sulfur-containing heterocycles, including structures similar to the compound , show significant potential across various industries due to their unique bioactive behaviors. The diverse applications of these compounds highlight their chemical reactivity and properties, making them subjects of continuous research (Sharma et al., 2020).
Physical Properties Analysis
The physical properties of similar compounds are crucial for their application in drug development and other fields. For example, the study of benzoylurea insecticides and their action mechanism on chitin synthesis in insects offers insights into the physical properties that make these compounds effective as insecticides, which can be analogously applied to understanding the physical characteristics of 4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide (Matsumura, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds containing the sulfonyl group, are of particular interest. Research into sulfonamides, for instance, elucidates the broad spectrum of biological activities associated with these compounds, from antimicrobial to antitumor properties. This research is instrumental in understanding the chemical behavior and potential applications of 4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide (Azevedo-Barbosa et al., 2020).
Applications De Recherche Scientifique
Radiosynthesis in Serotonin Receptor Studies
4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, a derivative closely related to the compound , has been explored for its application in studying serotonin-5HT2-receptors. It has been radioiodinated for use as a tracer in γ-emission tomography, showing high affinity and marked selectivity for 5HT2-receptors in vitro. This application is significant for brain studies, particularly in identifying and understanding the distribution of serotonin receptors (Mertens et al., 1994).
Pharmacological Properties in Gastrointestinal Motility
A series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with modifications at the piperidine ring, have been synthesized for their effects on gastrointestinal motility. These compounds, including derivatives of the primary compound , have shown promising results as selective serotonin 4 receptor agonists, potentially offering new treatments for gastrointestinal disorders (Sonda et al., 2004).
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the specified compound, have demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. This is especially pertinent in the development of treatments for conditions like Alzheimer's disease. The introduction of specific substituents dramatically enhanced the activity, underscoring the potential of such compounds in therapeutic applications (Sugimoto et al., 1990).
Antibacterial Activities
Novel derivatives including sulfonamides and benzamides with piperidine structures have been synthesizedand evaluated for their antibacterial properties. These compounds, bearing a structural resemblance to 4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide, showed significant antibacterial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests their potential utility in developing new antibacterial agents (Vinaya et al., 2008).
Solid Phase Synthesis in Crystal Structure Analysis
The solid phase synthesis technique has been applied to N-p-Methylbenzyl benzamide, a compound structurally similar to the one . This approach not only facilitates the synthesis of such compounds but also aids in understanding their crystal structures, which is crucial for designing drugs with specific properties (Luo & Huang, 2004).
Serotonin Receptor Agonist for Gastrointestinal Motility
In the context of gastrointestinal motility, specific benzamide derivatives structurally related to the main compound have been synthesized and evaluated for serotonin 4 (5-HT(4)) receptor agonist activity. These compounds have shown potential as prokinetic agents, enhancing gastrointestinal motility and presenting promising profiles for oral bioavailability (Sonda et al., 2003).
Cannabinoid Receptor System Exploration
Compounds including sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine based structures have been studied within the cannabinoid receptor system. These research efforts provide valuable insights for forensic and clinical investigations related to new psychoactive substances (NPS), including synthetic cannabinoid receptor agonists (SCRAs) (Brandt et al., 2020).
Metal Complex Synthesis in Antibacterial Studies
Metal complexes involving benzamides and piperidine derivatives have been synthesized and studied for their structural features and antibacterial activities. This research offers insights into the use of these compounds in developing new antibacterial agents, with some showing potent activities against various bacterial strains (Khatiwora et al., 2013).
Propriétés
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-17-11-14-23(15-12-17)28(25,26)20-9-7-18(8-10-20)21(24)22-13-16-27-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRKNTGFUHQUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




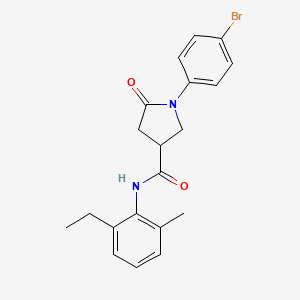
![N-[3-(isobutyrylamino)phenyl]-3-nitrobenzamide](/img/structure/B4014780.png)
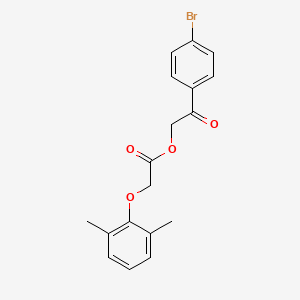
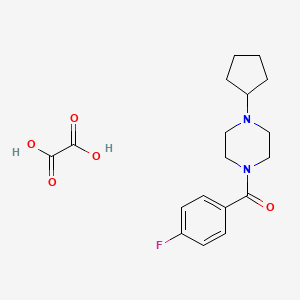
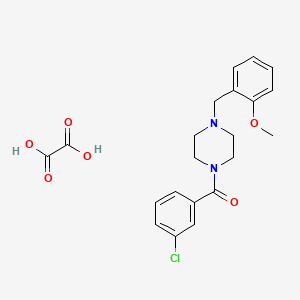
![11-[4-(methylthio)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014810.png)
![5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014815.png)
![4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014823.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014827.png)
![1-({1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}methyl)-2-pyrrolidinone bis(trifluoroacetate) (salt)](/img/structure/B4014834.png)
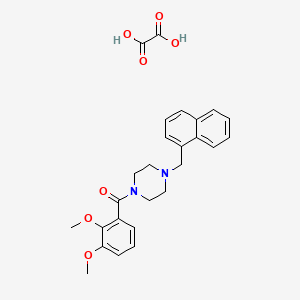
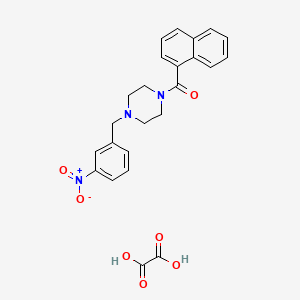
![11-(4-hydroxy-3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014859.png)